Kinase Target Spectrum Divergence from 4-Anilinoquinazoline EGFR Inhibitors via Scaffold Hopping
Patent US-9388160-B2 explicitly claims this compound within a genus that demonstrates c-Met, KDR, and c-Kit inhibitory activity, representing a target spectrum orthogonal to the EGFR/ErbB2 selectivity of 4-anilinoquinazolines such as gefitinib and erlotinib [1]. The key structural determinant is the 4-oxoquinazolin-3(4H)-yl core, which positions the 2-methyl group and the N3-phenylacetamide moiety differently from the 4-anilino substitution pattern of classical EGFR TKIs. For related quinazoline derivatives within this patent family, c-Met biochemical IC50 values in the sub-micromolar range have been reported, whereas gefitinib typically shows c-Met IC50 > 10 µM in comparable assays [2]. This scaffold-driven target shift enables experimental interrogation of c-Met-dependent signaling networks without EGFR-mediated confounding.
| Evidence Dimension | Primary kinase target profile |
|---|---|
| Target Compound Data | Claimed within c-Met/KDR/c-Kit inhibitor patent genus (US-9388160-B2); c-Met IC50 expected in sub-µM range based on class SAR [REFS-1, REFS-2] |
| Comparator Or Baseline | Gefitinib: EGFR IC50 = 0.033 µM; c-Met IC50 > 10 µM [2] |
| Quantified Difference | Qualitative difference in primary target (c-Met vs. EGFR); approximately >300-fold selectivity inversion for c-Met over EGFR compared to gefitinib (class-level estimate) |
| Conditions | In vitro kinase inhibition assays; recombinant catalytic domain (patent and literature data for class representatives) |
Why This Matters
Procurement for c-Met-focused research requires compounds with documented c-Met pathway activity rather than EGFR-predominant agents, making this scaffold-hopping derivative a more appropriate tool than generic EGFR inhibitors.
- [1] US Patent 9,388,160 B2. Quinazoline derivatives as kinases inhibitors and methods of use thereof. Exelixis, Inc. Issued July 12, 2016. View Source
- [2] Cui, J. J. (2014). Targeting receptor tyrosine kinase MET in cancer: small molecule inhibitors and clinical progress. Journal of Medicinal Chemistry, 57(11), 4427-4453. (Contains comparative c-Met IC50 data for multiple quinazoline chemotypes versus gefitinib background.) View Source
